Cy5-dATP

Description

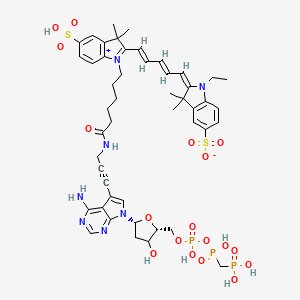

Structure

2D Structure

Properties

Molecular Formula |

C48H60N7O18P3S2 |

|---|---|

Molecular Weight |

1180.1 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |

InChI Key |

LIKXZLMYQRRWPK-ZDBKWBDUSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Cy5-dATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Cyanine 5-dATP (Cy5-dATP), a widely used fluorescently labeled nucleotide analog. This document details its core spectral characteristics, outlines experimental protocols for their determination, and illustrates a common experimental workflow utilizing this versatile molecule.

Core Spectral Properties of this compound

This compound is a derivative of deoxyadenosine triphosphate (dATP) that is covalently linked to the cyanine dye Cy5. This modification allows for the non-radioactive labeling of DNA for a multitude of applications in molecular biology. The spectral characteristics of this compound are central to its utility, dictating the optimal instrumentation and experimental design for its use. The key quantitative spectral properties are summarized in the table below.

| Spectral Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 646 - 651 nm | [1][2][3] |

| Maximum Emission Wavelength (λem) | 664 - 670 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.27 |

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of this compound involves a series of well-established spectroscopic techniques. The following protocols provide a detailed methodology for these key experiments.

Determination of Maximum Excitation and Emission Wavelengths

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound to determine its spectral maxima.

Materials:

-

This compound solution of known concentration (e.g., 1 µM in TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

TE buffer (or other appropriate buffer)

-

Quartz cuvettes

-

Spectrofluorometer

Methodology:

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Blank Measurement: Fill a quartz cuvette with the TE buffer to be used for the sample. Place the cuvette in the sample holder of the spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy5 (approximately 670 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm) and record the fluorescence intensity.

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined maximum excitation wavelength (λex).

-

Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) and record the fluorescence intensity.

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λem).

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans. The peaks of these spectra represent the λex and λem.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. This protocol describes its determination using a spectrophotometer.

Materials:

-

Serial dilutions of this compound of known concentrations in TE buffer.

-

TE buffer

-

Quartz cuvettes

-

Spectrophotometer

Methodology:

-

Prepare a Standard Curve: Prepare a series of at least five dilutions of this compound in TE buffer with accurately known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance of Cy5 (around 649 nm).

-

Blank Measurement: Use a cuvette filled with TE buffer to zero the absorbance of the spectrophotometer.

-

Absorbance Measurements: Measure the absorbance of each of the this compound dilutions at the maximum absorbance wavelength.

-

Data Analysis:

-

Plot the measured absorbance values against the corresponding known concentrations of this compound.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette, typically 1 cm).

-

The slope of the resulting line is the molar extinction coefficient (ε).

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound solution.

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

-

Solvent that is compatible with both the sample and the standard.

-

Spectrofluorometer.

-

Spectrophotometer.

Methodology:

-

Prepare Solutions: Prepare dilute solutions of both the this compound (sample) and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of both the sample and standard solutions at the excitation wavelength that will be used for the fluorescence measurements.

-

Measure Fluorescence Spectra:

-

In the spectrofluorometer, record the fluorescence emission spectrum of the sample and the standard. It is crucial to use the same excitation wavelength and instrument settings for both measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Experimental Workflow: DNA Labeling and Analysis

This compound is frequently used to generate fluorescently labeled DNA probes for various applications, including PCR, DNA sequencing, and fluorescence in situ hybridization (FISH). The following diagram illustrates a general workflow for enzymatic incorporation of this compound into DNA followed by downstream analysis.

References

An In-depth Technical Guide to Cy5-dATP: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent nucleotide analog, Cyanine 5-deoxyadenosine triphosphate (Cy5-dATP). It details its core spectral properties, provides in-depth experimental protocols for its use in common molecular biology applications, and illustrates key experimental workflows.

Core Properties of this compound

This compound is a fluorescently labeled deoxyadenosine triphosphate analog that can be enzymatically incorporated into DNA. It is widely utilized for non-radioactive DNA labeling in a variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.[1][2][3][4][5] The Cy5 dye, a member of the cyanine family, is a bright and photostable fluorophore that emits in the far-red region of the spectrum.

Spectral Properties

The key spectral characteristics of this compound are summarized in the table below. These properties make it compatible with common excitation sources, such as the 633 nm HeNe laser or 647 nm krypton-argon laser lines, and standard red fluorescence detection channels.

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 - 651 nm | |

| Emission Maximum (λem) | 664 - 670 nm | |

| Molar Extinction Coefficient (ε) | 250,000 cm-1M-1 | |

| Quantum Yield (Φ) | 0.27 | |

| Molecular Weight | ~1182.05 g/mol |

Experimental Protocols

This compound can be incorporated into DNA using various enzymatic methods. Below are detailed protocols for some of the most common applications.

PCR-Based DNA Probe Labeling

This protocol describes the generation of Cy5-labeled DNA probes using the Polymerase Chain Reaction (PCR).

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase or a high-fidelity polymerase blend

-

10x PCR buffer

-

dNTP mix (dGTP, dCTP, dTTP)

-

This compound solution (e.g., 1 mM)

-

Nuclease-free water

-

PCR tubes

-

Thermocycler

-

(Optional) DNA purification kit

Procedure:

-

Prepare a PCR Master Mix: On ice, prepare a master mix containing all components except the template DNA and this compound. For a typical 50 µL reaction, the final concentrations should be:

-

1x PCR buffer

-

200 µM each of dGTP, dCTP, dTTP

-

A specific ratio of dTTP to this compound (e.g., a 1:1 or 1:2 ratio is a good starting point, such as 100 µM dTTP and 100 µM or 200 µM this compound). The optimal ratio may need to be determined empirically.

-

0.2-0.5 µM of each primer

-

1.25 units of Taq polymerase

-

-

Add Template and this compound: Add the template DNA (1-10 ng) and the appropriate volume of this compound to the individual PCR tubes.

-

Add Master Mix: Aliquot the master mix into the PCR tubes containing the template and this compound.

-

Perform PCR: Place the tubes in a thermocycler and run a suitable PCR program. A typical program would be:

-

Initial denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final extension: 72°C for 5-10 minutes

-

-

Analyze and Purify: (Optional) Run a small aliquot of the PCR product on an agarose gel to verify amplification. The labeled product can be purified using a PCR clean-up kit to remove unincorporated nucleotides.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the use of a Cy5-labeled DNA probe for FISH on fixed cells or chromosome spreads.

Materials:

-

Slides with fixed cells or metaphase chromosome spreads

-

Cy5-labeled DNA probe

-

Hybridization buffer (e.g., containing formamide, dextran sulfate, and SSC)

-

Wash buffers (e.g., SSC solutions of varying concentrations)

-

Coverslips

-

Rubber cement or sealant

-

Water bath or incubator

-

Fluorescence microscope with appropriate filters for Cy5

Procedure:

-

Probe Preparation: Dilute the purified Cy5-labeled DNA probe in hybridization buffer to the desired final concentration (e.g., 1-10 ng/µL).

-

Denaturation:

-

Probe: Denature the probe mixture at 70-75°C for 5-10 minutes, then immediately place it on ice to prevent re-annealing.

-

Sample: Denature the DNA on the slide by immersing it in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol series (70%, 85%, 100%) and air drying.

-

-

Hybridization:

-

Apply the denatured probe mixture to the denatured area on the slide.

-

Cover with a coverslip, avoiding air bubbles.

-

Seal the edges of the coverslip with rubber cement.

-

Incubate the slide in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slide in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL or similar detergent) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probe.

-

Perform a series of washes in buffers of decreasing stringency (e.g., 2x SSC with 0.1% IGEPAL, then 2x SSC) at room temperature.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the slide with an anti-fade mounting medium.

-

-

Imaging: Visualize the slides using a fluorescence microscope equipped with filter sets appropriate for DAPI and Cy5.

Microarray Analysis

This protocol describes the labeling of cDNA with this compound for use in two-color microarray experiments.

Materials:

-

Total RNA or mRNA sample

-

Oligo(dT) or random primers

-

Reverse transcriptase

-

5x Reaction buffer

-

dNTP mix (low dATP concentration)

-

This compound

-

RNase H

-

cDNA purification kit

-

Microarray slides

-

Hybridization station or chamber

Procedure:

-

Reverse Transcription:

-

In a reaction tube, combine the RNA sample with oligo(dT) or random primers. Heat to 65-70°C for 5 minutes to denature, then chill on ice.

-

Prepare a master mix containing 5x reaction buffer, DTT, and a dNTP mix with a reduced concentration of dATP.

-

Add the master mix, this compound, and reverse transcriptase to the RNA/primer mix.

-

Incubate at 42°C for 1-2 hours to synthesize the Cy5-labeled first-strand cDNA.

-

-

RNA Degradation: Add RNase H to the reaction and incubate at 37°C for 20 minutes to degrade the original RNA template.

-

Purification: Purify the labeled cDNA using a specialized cDNA clean-up kit to remove unincorporated this compound and other reaction components.

-

Quantification: Measure the concentration of the cDNA and the incorporated Cy5 dye using a spectrophotometer (e.g., NanoDrop).

-

Hybridization:

-

Combine the Cy5-labeled sample with a Cy3-labeled reference sample.

-

Add hybridization buffer and apply the mixture to the microarray slide.

-

Hybridize overnight in a hybridization chamber, typically at 42°C or 65°C depending on the buffer composition.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove non-specifically bound probes.

-

Dry the slide by centrifugation.

-

Scan the microarray using a scanner with lasers and filters appropriate for Cy3 and Cy5.

-

Conclusion

This compound is a versatile and robust tool for the fluorescent labeling of DNA. Its bright, far-red fluorescence and compatibility with standard enzymatic labeling techniques make it a valuable reagent for a wide range of applications in molecular biology and genomics research. The protocols provided in this guide offer a starting point for the successful use of this compound in PCR, FISH, and microarray experiments. Researchers should note that optimization of specific reaction conditions may be necessary to achieve the best results for their particular experimental system.

References

- 1. Analysis of human telomerase activity and function by two color single molecule coincidence fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. ccr.cancer.gov [ccr.cancer.gov]

- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 5. HighFidelity Cy5 PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]

A Technical Guide to the Photophysical Properties of Cy5-dATP: Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine 5-labeled deoxyadenosine triphosphate (Cy5-dATP), a widely utilized fluorescent analog of dATP in molecular biology and drug development. This document details its quantum yield and molar extinction coefficient, provides methodologies for their experimental determination, and illustrates its application in common laboratory techniques.

Core Photophysical Data of this compound

The efficiency of a fluorophore is defined by its quantum yield and its ability to absorb light is described by its molar extinction coefficient. These two parameters together determine the brightness of the fluorescent molecule.

| Parameter | Value | Units | Reference(s) |

| Quantum Yield (Φ) | 0.27 | - | [1][2] |

| Molar Extinction Coefficient (ε) | 250,000 | cm⁻¹M⁻¹ | [1] |

| Excitation Maximum (λex) | 651 | nm | [1][2] |

| Emission Maximum (λem) | 670 | nm |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative application of fluorescently labeled nucleotides. The following sections provide detailed protocols for these measurements.

The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common approach for determining the fluorescence quantum yield (Φf) of a fluorescent probe.

Principle: The quantum yield of an unknown sample is calculated by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The relationship is described by the following equation:

Φunk = Φstd * (Gradunk / Gradstd) * (nunk²/ nstd²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent.

-

The subscripts 'unk' and 'std' refer to the unknown sample and the standard, respectively.

Materials:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

A suitable quantum yield standard (e.g., Cresyl Violet or another dye with a known quantum yield in the same spectral region)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound and the quantum yield standard in the same spectroscopic grade solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions.

-

It is critical to use the same excitation wavelength, excitation and emission slit widths, and detector settings for all measurements of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (gradient) of the resulting linear plots for both the standard (Gradstd) and the unknown (Gradunk).

-

-

Calculate Quantum Yield: Use the equation provided above to calculate the quantum yield of this compound. If the same solvent is used for both the sample and the standard, the term with the refractive indices (n²) becomes 1.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is:

A = εcl

Where:

-

A is the absorbance (unitless).

-

ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹).

-

c is the concentration of the substance (mol L⁻¹).

-

l is the path length of the cuvette (cm).

Materials:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., PBS)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution.

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) of this compound (651 nm).

-

Use the same solvent as a blank reference.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law, this plot should be a straight line passing through the origin.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope is equal to ε.

-

Applications and Experimental Workflows

This compound is a versatile tool in molecular biology, primarily used for the non-radioactive labeling of DNA. The Cy5 dye, a far-red fluorophore, offers the advantage of low autofluorescence from biological specimens in its spectral region.

In this application, this compound is incorporated into the newly synthesized DNA strands during the PCR process, resulting in fluorescently labeled PCR products.

Caption: Workflow for PCR-based labeling of DNA probes using this compound.

In automated Sanger sequencing, fluorescently labeled dideoxynucleotides (ddNTPs) are used to terminate DNA synthesis. While Cy5 is more commonly used to label primers, the principle of using fluorescently labeled nucleotides is central to this technique. This diagram illustrates the general workflow where each ddNTP is labeled with a different fluorophore.

Caption: Automated Sanger sequencing workflow with fluorescently labeled ddNTPs.

FISH is a technique used to visualize specific DNA or RNA sequences in cells or tissues. Probes labeled with fluorophores, such as Cy5, are hybridized to the target sequence.

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

In a typical two-color microarray experiment, cDNA from a test and a reference sample are labeled with two different fluorophores (e.g., Cy3 and Cy5). The labeled cDNAs are then competitively hybridized to a microarray slide.

Caption: Two-color microarray experimental workflow.

References

Mechanism of enzymatic incorporation of Cy5-dATP.

An in-depth technical guide on the mechanism of enzymatic incorporation of Cy5-dATP, designed for researchers, scientists, and drug development professionals.

Abstract

The enzymatic incorporation of fluorescently labeled nucleotides, such as Cyanine5-dATP (this compound), is a cornerstone of modern molecular biology, enabling the synthesis of fluorescent DNA for a myriad of applications including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.[1][2] This process involves the use of a DNA polymerase to incorporate the modified nucleotide into a nascent DNA strand. However, the bulky nature of the Cy5 dye presents a significant challenge to the polymerase's catalytic activity. The efficiency of this incorporation is not uniform and is governed by a complex interplay of factors, including the choice of DNA polymerase, the structure of the linker arm connecting the dye to the nucleotide, and the specific reaction conditions.[1][3][4] This guide provides a detailed examination of the core mechanism, presents quantitative data on incorporation efficiencies, outlines key experimental protocols, and visualizes the critical pathways and workflows involved.

The Core Mechanism of Incorporation

The fundamental process of enzymatic DNA synthesis involves a DNA polymerase catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). For this to occur, the dNTP must be complementary to the templating base in the DNA template strand.

This compound is a structural analog of deoxyadenosine triphosphate where a large, sterically demanding Cy5 fluorophore is attached to the adenine base via a chemical linker. When this compound is used as a substrate, the DNA polymerase must accommodate this bulky adduct within its active site. This presents a steric challenge that can hinder the reaction. The polymerase's ability to successfully incorporate the modified nucleotide is a key determinant of labeling efficiency. The general mechanism involves the binding of the this compound to the polymerase-DNA complex, a conformational change to position the nucleotide for catalysis, the chemical step of phosphodiester bond formation, and the subsequent release of pyrophosphate (PPi).

References

An In-depth Technical Guide to the Core Principles of Using Cy5-dATP for DNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling DNA using Cyanine 5-deoxyadenosine triphosphate (Cy5-dATP). It details the enzymatic incorporation of this fluorescent nucleotide analog into DNA for applications such as fluorescence in situ hybridization (FISH), microarrays, and other molecular biology techniques.

Core Principles of this compound Labeling

This compound is a modified deoxyadenosine triphosphate where the Cy5 fluorophore is attached to the base. The core principle of its use lies in its ability to be enzymatically incorporated into a growing DNA strand by a DNA polymerase.[1][2][3] During DNA synthesis, the polymerase recognizes this compound as a substrate, analogous to the natural dATP, and incorporates it into the phosphodiester backbone. This results in a DNA probe that is fluorescently labeled, emitting a signal in the far-red spectrum.

The selection of a specific labeling method depends on the nature of the DNA template, the desired probe length, and the specific application. Common enzymatic methods include nick translation, random primed labeling, and polymerase chain reaction (PCR).[1][2]

Physicochemical and Spectral Properties of this compound

Understanding the properties of this compound is crucial for successful labeling and imaging experiments. Cy5 is a bright and relatively photostable cyanine dye. Key quantitative data for this compound and its incorporation are summarized below.

| Property | Value | Reference |

| Molecular Weight | ~1182.05 g/mol | |

| Excitation Maximum (λex) | ~651 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient (ε) of Cy5 | 250,000 cm⁻¹M⁻¹ at ~650 nm | |

| Molar Extinction Coefficient (ε) of dsDNA | 6,600 cm⁻¹M⁻¹ at 260 nm | |

| Correction Factor (CF₂₆₀) for Cy5 | 0.05 |

Experimental Workflows and Methodologies

The following sections provide detailed protocols for the most common DNA labeling techniques using this compound. Each section includes an experimental workflow diagram generated using Graphviz.

Nick Translation

Nick translation is an effective method for labeling double-stranded DNA. The process utilizes DNase I to introduce single-stranded nicks in the DNA backbone, creating free 3'-hydroxyl termini. DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes nucleotides from one side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides, including this compound, to the other side. This effectively "translates" the nick along the DNA strand, resulting in the incorporation of labeled nucleotides.

Caption: Workflow for DNA labeling using Nick Translation.

Detailed Protocol for Nick Translation:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:

-

1 µg of template DNA

-

5 µL of 10x Nick Translation Buffer

-

5 µL of dNTP mix (0.5 mM each of dCTP, dGTP, dTTP)

-

2.5 µL of 1 mM this compound

-

2 µL of DNase I (15.6 U/mL)

-

2 µL of E. coli DNA Polymerase I (10,000 U/mL)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Mix gently and incubate at 15°C for 90 minutes. The incubation time can be adjusted to optimize the size of the labeled fragments.

-

Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.

-

Purification: Purify the labeled DNA probe to remove unincorporated nucleotides using a spin column or ethanol precipitation.

Troubleshooting Nick Translation:

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive enzymes | Use fresh enzymes and store them properly at -20°C. |

| Poor quality of template DNA | Purify the DNA template to remove any inhibitors. | |

| Incorrect incubation temperature or time | Optimize incubation time and ensure the temperature is maintained at 15°C. | |

| Probe Fragments are too Large/Small | Incorrect DNase I concentration | Titrate the DNase I concentration. More enzyme will result in smaller fragments. |

| Incorrect incubation time | Adjust the incubation time. Longer incubation can lead to smaller fragments. |

Random Primed Labeling

Random primed labeling is a versatile method for labeling DNA, especially when the starting material is limited. The DNA template is first denatured into single strands. A mixture of random hexanucleotide primers is then annealed to the template at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, incorporating this compound along with the other dNTPs to synthesize new, labeled DNA strands.

Caption: Workflow for DNA labeling using Random Primed Labeling.

Detailed Protocol for Random Primed Labeling:

-

Template Denaturation: Take 25-50 ng of DNA template in a volume of up to 19 µL. Add 2 µL of random hexamer primers. Boil for 5-10 minutes and then immediately place on ice.

-

Reaction Setup: To the denatured DNA, add the following on ice:

-

2.5 µL of 10x Klenow Reaction Buffer

-

0.5 µL of 50x aa-dNTP mix (25mM dATP, 25mM dCTP, 25mM dGTP, 5mM dTTP, 20mM this compound can be used as a starting point, adjust ratios as needed)

-

1 µL of Klenow Fragment (50 U/µL)

-

Adjust the final volume to 25 µL with nuclease-free water if necessary.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours. Longer incubation times can increase the yield.

-

Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).

-

Purification: Purify the labeled probe using a spin column or precipitation method.

Troubleshooting Random Primed Labeling:

| Problem | Possible Cause | Suggested Solution |

| Low Yield of Labeled DNA | Incomplete denaturation of template | Ensure the template is boiled for the full time and immediately chilled on ice. |

| Impure template DNA | Use highly purified DNA. Phenol or ethanol contamination can inhibit the polymerase. | |

| Degraded Klenow fragment | Use fresh enzyme and avoid repeated freeze-thaw cycles. | |

| High Background in Hybridization | Unincorporated this compound | Ensure the purification step is thorough. Use a G-50 spin column for efficient removal of free nucleotides. |

PCR-based Labeling

PCR can be used to generate highly specific, labeled DNA probes from a small amount of template DNA. In this method, this compound is included in the PCR master mix along with the other dNTPs. During amplification, the Taq polymerase or a similar thermostable polymerase incorporates the labeled nucleotide into the newly synthesized DNA strands. The ratio of this compound to dATP can be optimized to achieve the desired labeling density.

Caption: Workflow for DNA labeling using PCR.

Detailed Protocol for PCR-based Labeling:

-

Reaction Setup: In a PCR tube, combine the following reagents on ice:

-

5 µL of 10x High Fidelity Labeling Buffer

-

1-10 ng of template DNA

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of 1 mM dCTP/dGTP/dTTP mix

-

1 µL of 1 mM dATP

-

1 µL of 1 mM this compound (adjust ratio with dATP as needed, e.g., 1:1)

-

1 µL of High Fidelity Polymerase (2.5 units/µL)

-

Nuclease-free water to a final volume of 20 µL.

-

-

PCR Cycling: Perform PCR using the following general conditions, optimizing the annealing temperature and extension time based on the primers and amplicon size:

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes.

-

-

Purification: Purify the labeled PCR product using a PCR clean-up kit to remove primers, unincorporated nucleotides, and polymerase.

Troubleshooting PCR-based Labeling:

| Problem | Possible Cause | Suggested Solution |

| Low or No Amplification | Suboptimal ratio of this compound to dATP | Decrease the proportion of this compound. High concentrations can inhibit some polymerases. |

| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |

| Poor primer design | Ensure primers are specific and do not form dimers or hairpins. | |

| Non-specific Products | Annealing temperature is too low | Increase the annealing temperature in increments of 2°C. |

| Too much template DNA | Reduce the amount of template DNA in the reaction. |

Purification and Analysis of Labeled Probes

After the labeling reaction, it is essential to remove unincorporated this compound, as this can lead to high background in subsequent applications.

-

Spin Column Chromatography: This is a common and efficient method. Kits are commercially available that use a silica membrane to bind DNA in the presence of high salt concentrations, while unincorporated nucleotides are washed away. The purified, labeled DNA is then eluted in a low-salt buffer or water.

-

Ethanol Precipitation: This method can also be used to purify the labeled DNA. The addition of salt (e.g., sodium acetate) and cold ethanol precipitates the DNA, which can then be pelleted by centrifugation. The pellet is washed with 70% ethanol to remove residual salts and unincorporated nucleotides.

Calculating Labeling Efficiency

The efficiency of this compound incorporation can be determined spectrophotometrically. This is often expressed as the number of dye molecules per 1000 bases.

-

Measure Absorbance: Measure the absorbance of the purified probe at 260 nm (A₂₆₀) and ~650 nm (A_max for Cy5).

-

Calculate DNA Concentration: First, correct the A₂₆₀ reading for the contribution of the Cy5 dye.

-

Corrected A₂₆₀ = A₂₆₀ - (A_max * CF₂₆₀)

-

Where CF₂₆₀ for Cy5 is approximately 0.05.

-

DNA Concentration (µg/mL) = Corrected A₂₆₀ * 50 µg/mL (for dsDNA)

-

-

Calculate Dye Concentration:

-

Cy5 Concentration (M) = A_max / ε_Cy5

-

Where ε_Cy5 is 250,000 M⁻¹cm⁻¹.

-

-

Determine Degree of Labeling (DOL):

-

First, calculate the concentration of DNA in moles of base pairs.

-

Moles of DNA base = DNA Concentration (g/L) / 330 g/mol/base

-

DOL = Moles of Cy5 / Moles of DNA base

-

A typical degree of labeling is in the range of 10-30 dye molecules per 1000 bases, but the optimal level is application-dependent.

Conclusion

The enzymatic incorporation of this compound is a robust and versatile method for generating fluorescently labeled DNA probes. By selecting the appropriate labeling strategy—nick translation, random primed labeling, or PCR—and optimizing reaction conditions, researchers can produce high-quality probes for a wide range of applications in molecular biology and diagnostics. Careful purification and quantification of the labeled probes are critical steps to ensure high signal-to-noise ratios and reproducible results. This guide provides the foundational knowledge and practical protocols to successfully implement this compound labeling in the laboratory.

References

An In-depth Technical Guide to the pH-Dependent Stability and Fluorescence of Cy5-dATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of how pH influences the stability and fluorescence of Cy5-deoxyadenosine triphosphate (Cy5-dATP). Understanding these characteristics is critical for the successful design and interpretation of a wide range of molecular biology and drug development applications, including DNA sequencing, PCR, FISH, and single-molecule studies.

Effect of pH on this compound Fluorescence

A significant advantage of the Cy5 fluorophore is the remarkable stability of its fluorescence intensity across a broad pH range. This property allows for its versatile use in a variety of biological buffers without significant signal loss.

1.1 Quantitative Fluorescence Stability

Studies have consistently shown that the fluorescence of Cy5 is largely insensitive to pH in the range of 3 to 10.[1] One study quantified this stability, noting that the fluorescence intensity of Cy5 NHS esters remains nearly constant, with variations within 5%, in buffers with pH values from 3.5 to 8.3. Another investigation involving Cy5-NeutrAvidin conjugates found that the fluorescence intensity was generally insensitive to pH over a range of 3 to 10.

The table below summarizes the reported pH tolerance of Cy5 fluorescence.

| pH Range | Effect on Cy5 Fluorescence Intensity | Reference |

| 3.0 - 10.0 | Generally insensitive; stable fluorescence. | |

| 3.5 - 8.3 | Nearly constant; variation is within 5%. | |

| 4.0 - 10.0 | Relative insensitivity; versatile for various buffer systems. | [1] |

1.2 Implications for Experimental Design

The high tolerance of Cy5 fluorescence to a wide pH range provides researchers with significant flexibility in choosing buffer systems. Experiments can be conducted in acidic, neutral, or moderately alkaline conditions without major concerns about pH-induced quenching or enhancement of the fluorescent signal.

Effect of pH on this compound Chemical Stability

While the fluorescence of the Cy5 moiety is stable, the chemical integrity of the entire this compound conjugate is susceptible to degradation under both acidic and alkaline conditions. The stability of the molecule is governed by the lability of two key components: the N-glycosidic bond and the phosphoanhydride bonds of the dATP portion.

2.1 Stability of the dATP Moiety

The dATP component of the conjugate is the primary driver of its pH-dependent instability. Degradation typically occurs via two main pathways:

-

Depurination (Acidic pH): In acidic environments (pH < 5), the N-glycosidic bond linking the adenine base to the deoxyribose sugar becomes highly susceptible to cleavage.[2][3] This process, known as depurination, results in an abasic site and the release of free adenine, rendering the molecule non-functional for enzymatic incorporation.[2]

-

Triphosphate Chain Hydrolysis (Acidic & Alkaline pH): The phosphoanhydride bonds of the triphosphate chain are most stable at a neutral to slightly alkaline pH. Both strongly acidic and alkaline conditions accelerate the rate of hydrolysis, which cleaves the triphosphate chain to yield dADP, dAMP, and eventually, the deoxynucleoside and inorganic phosphate. Studies on dATP hydrolysis at 70°C show that cleavage of the N-glycosidic bond is the primary degradation pathway in the pH range of 0-4, while hydrolysis of the polyphosphate chain dominates above pH 5.

2.2 Stability of the Cy5 Moiety

The Cy5 dye itself exhibits good chemical stability, but extreme pH can affect its properties. In highly alkaline conditions, reactive groups that may be part of the linker attaching Cy5 to dATP can undergo hydrolysis. Furthermore, the local chemical environment, including pH, can influence the photostability of cyanine dyes. Some evidence suggests that a slightly basic pH of around 7.5 is optimal for imaging buffers to maximize photostability.

2.3 Summary of pH Effects on this compound Stability

The overall stability of this compound is a composite of the vulnerabilities of its components. For optimal long-term storage and use in enzymatic reactions, maintaining a neutral to slightly alkaline pH is crucial. This is consistent with the common practice of supplying this compound in a TE (Tris-EDTA) buffer at pH 7.5.

| pH Range | Primary Degradation Pathway(s) | Effect on this compound Integrity |

| < 5 (Acidic) | Depurination (cleavage of N-glycosidic bond). Increased hydrolysis of the triphosphate chain. | Rapid loss of functional integrity. The molecule can no longer be incorporated by polymerases. |

| 5 - 8 (Neutral to Slightly Alkaline) | Minimal degradation. Most stable range. | Optimal range for storage and enzymatic reactions. |

| > 9 (Alkaline) | Increased hydrolysis of the triphosphate chain. Potential hydrolysis of linker chemistry. | Gradual loss of the triphosphate group, reducing functionality. |

Experimental Protocols

Below are detailed methodologies for assessing the impact of pH on this compound.

3.1 Protocol for Measuring pH-Dependent Fluorescence

This protocol outlines a method to measure the fluorescence intensity of this compound across a range of pH values.

-

Buffer Preparation :

-

Prepare a series of 0.1 M buffers spanning the desired pH range. Recommended buffers include:

-

Sodium Citrate for pH 3.0, 4.0, 5.0, and 6.0.

-

Sodium Phosphate for pH 6.0, 7.0, and 8.0.

-

Glycine-NaOH for pH 9.0 and 10.0.

-

-

Verify the final pH of each buffer solution using a calibrated pH meter.

-

-

Sample Preparation :

-

Prepare a stock solution of this compound in a neutral buffer (e.g., 10 mM Tris, pH 7.5).

-

For each pH point, dilute the this compound stock solution into the corresponding pH buffer to a final concentration suitable for the spectrofluorometer (e.g., 250 nM). Prepare a sufficient volume for triplicate measurements.

-

-

Fluorescence Measurement :

-

Use a calibrated spectrofluorometer (e.g., SPEX FluoroMax-3 or Perkin Elmer LS-55™).

-

Set the excitation wavelength to the maximum for Cy5 (~646-651 nm) and the emission wavelength to its maximum (~662-670 nm).

-

Record the fluorescence intensity for each sample. Use the corresponding buffer as a blank to subtract background fluorescence.

-

-

Data Analysis :

-

Average the intensity values from the triplicate measurements for each pH point.

-

Normalize the data by setting the highest measured fluorescence intensity to 100%.

-

Plot the relative fluorescence intensity as a function of pH.

-

3.2 Protocol for Assessing pH-Dependent Chemical Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time at different pH values.

-

Sample Incubation :

-

Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the different pH buffers prepared in section 3.1.1.

-

Incubate the samples at a controlled temperature (e.g., 37°C or higher to accelerate degradation).

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample and immediately freeze it at -80°C to stop the degradation reaction.

-

-

HPLC Analysis :

-

Use an HPLC system equipped with a C18 reverse-phase column and a UV-Vis or fluorescence detector.

-

Develop a gradient or isocratic elution method to separate this compound from its potential degradation products (e.g., Cy5-dADP, Cy5-dAMP, free Cy5, adenine). A mobile phase could consist of an ion-pairing agent like tetrabutylammonium bromide in a phosphate buffer with an acetonitrile gradient.

-

Set the detector to monitor the absorbance at the maximum for Cy5 (~650 nm) and adenine (~260 nm).

-

Inject the thawed samples and standards of the parent compound and expected degradation products to identify peaks by retention time.

-

-

Data Analysis :

-

Integrate the peak area for this compound and its degradation products at each time point.

-

Calculate the percentage of remaining this compound at each time point for each pH condition.

-

Plot the percentage of intact this compound versus time for each pH to determine the degradation kinetics and calculate the half-life under each condition.

-

Visualizations

Diagram 1: Experimental Workflow for pH-Fluorescence Assay

Caption: Workflow for determining the effect of pH on Cy5 fluorescence.

Diagram 2: pH-Dependent Degradation Pathways of this compound

Caption: Primary degradation pathways for this compound at different pH ranges.

References

Methodological & Application

Application Note and Protocol for Cy5-dATP Incorporation in PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorescently labeled nucleotides during Polymerase Chain Reaction (PCR) is a powerful technique for generating fluorescently tagged DNA fragments. These labeled fragments are instrumental in a variety of molecular biology applications, including DNA sequencing, fluorescence in situ hybridization (FISH), microarrays, and fragment analysis. Cy5, a fluorescent dye from the cyanine family, is a popular choice for labeling due to its brightness and emission in the far-red spectrum, which minimizes background fluorescence from biological samples.

This document provides a detailed protocol for the incorporation of Cy5-labeled deoxyadenosine triphosphate (Cy5-dATP) into DNA fragments during PCR. It includes recommendations for optimizing the reaction conditions, quantitative data on incorporation efficiency, and troubleshooting guidelines to ensure successful labeling.

Experimental Protocols

Materials

-

This compound (1 mM stock solution)

-

Unlabeled dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

-

Thermostable DNA polymerase (e.g., Taq polymerase, Pfu polymerase, or a blend)

-

10X PCR buffer

-

Forward and reverse primers (10 µM each)

-

Template DNA

-

Nuclease-free water

-

Thermal cycler

-

Gel electrophoresis system

-

Fluorescence imaging system

Reagent Preparation

-

dNTP Mix with this compound: Prepare a working solution of dNTPs containing the desired ratio of this compound to unlabeled dATP. A common starting point is a 1:2 to 1:4 ratio of this compound to dATP. For example, to achieve a 1:3 ratio in the final reaction, you can prepare a mix where the final concentration of dCTP, dGTP, and dTTP is 200 µM each, dATP is 150 µM, and this compound is 50 µM.

-

Primer Dilution: Dilute the stock primers to a working concentration of 10 µM in nuclease-free water.

-

Template DNA Dilution: Dilute the template DNA to a concentration appropriate for your PCR (e.g., 1-10 ng for plasmid DNA, 50-200 ng for genomic DNA).

PCR Reaction Setup

The following table provides a recommended setup for a 50 µL PCR reaction. The volumes can be scaled as needed.

| Component | Volume (µL) | Final Concentration |

| 10X PCR Buffer | 5 | 1X |

| dNTP mix (with this compound) | 5 | 200 µM each dNTP (total) |

| Forward Primer (10 µM) | 2.5 | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 | 0.5 µM |

| Template DNA | 1-5 | As required |

| Thermostable DNA Polymerase | 0.5 | 1-2.5 units |

| Nuclease-free water | to 50 | - |

Note: The optimal concentration of this compound and the ratio to unlabeled dATP may need to be determined empirically for each specific application and template.

Thermal Cycling Conditions

The following cycling conditions are a general guideline and should be optimized for your specific primers and template.

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2-5 minutes | 1 |

| Denaturation | 95 | 30 seconds | 30-35 |

| Annealing | 55-65 | 30 seconds | |

| Extension | 72 | 1 minute per kb | |

| Final Extension | 72 | 5-10 minutes | 1 |

| Hold | 4 | Indefinite | 1 |

Data Presentation

Impact of this compound:dATP Ratio on PCR Yield and Labeling Efficiency

The ratio of this compound to unlabeled dATP is a critical parameter that affects both the overall yield of the PCR product and the efficiency of dye incorporation. A higher proportion of this compound can lead to increased labeling but may also inhibit the DNA polymerase, resulting in a lower PCR yield.

| This compound:dATP Ratio | Relative PCR Yield (%) | Relative Labeling Efficiency (%) |

| 1:10 | 95 | 40 |

| 1:4 | 80 | 75 |

| 1:2 | 60 | 90 |

| 1:1 | 40 | 100 |

Note: These are representative data and actual results may vary depending on the polymerase, template, and primers used.

Relative Efficiency of DNA Polymerases for Cy5-Nucleotide Incorporation

Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. Family B polymerases, such as Pfu and Vent, often show higher incorporation efficiency for bulky dye-labeled nucleotides compared to Family A polymerases like Taq.[1]

| DNA Polymerase | Family | Relative Incorporation Efficiency (%) |

| Taq Polymerase | A | 60 |

| Pfu Polymerase | B | 85 |

| Vent Polymerase | B | 90 |

| KOD Polymerase | B | 95 |

Note: This data is a generalized representation based on findings for fluorescently labeled nucleotides.

Mandatory Visualization

Experimental Workflow for this compound Incorporation in PCR

Caption: Workflow for this compound Incorporation in PCR.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low PCR product | - Inhibition of polymerase by this compound. - Suboptimal PCR conditions. - Incorrect primer design. | - Decrease the ratio of this compound to dATP. - Optimize annealing temperature and extension time. - Use a DNA polymerase known to be more efficient with modified nucleotides (e.g., Family B polymerases). - Verify primer sequences and check for secondary structures. |

| Low fluorescence signal | - Inefficient incorporation of this compound. - Low PCR product yield. | - Increase the ratio of this compound to dATP, but be mindful of potential inhibition. - Optimize the PCR reaction to increase the yield of the product. - Ensure the imaging system is set to the correct excitation and emission wavelengths for Cy5 (approx. 650 nm and 670 nm, respectively).[2][3] |

| Smearing or multiple bands on gel | - Non-specific primer annealing. - High concentration of MgCl2. - Primer-dimer formation. | - Increase the annealing temperature. - Titrate the MgCl2 concentration. - Redesign primers to avoid self-dimerization. |

| Incorrectly sized product | - Mispriming. - Template contamination. | - Verify primer specificity using tools like BLAST. - Ensure a clean workspace and use fresh, nuclease-free water to avoid contamination. |

References

Application Notes: Cy5-dATP for Fluorescence In Situ Hybridization (FISH)

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for achieving high sensitivity and specificity. Cy5-dATP is a fluorescently labeled deoxyadenosine triphosphate analog widely used for the enzymatic incorporation of the Cy5 dye into DNA probes. Cy5, a cyanine dye, fluoresces in the far-red region of the spectrum, a range where cellular autofluorescence is minimal, leading to a significantly improved signal-to-noise ratio.[1] Its high molar extinction coefficient, good quantum yield, and exceptional photostability make it an ideal choice for demanding applications, including single-copy gene detection and multiplex FISH.[2][3] These application notes provide detailed protocols for labeling DNA probes with this compound and their subsequent use in FISH experiments.

Properties of this compound

This compound can be incorporated into DNA probes using various enzymatic methods, including nick translation, random primed labeling, and PCR.[4][5] The resulting Cy5-labeled probes are well-suited for a variety of hybridization applications.

Data Presentation: Photophysical and Chemical Properties

The selection of a fluorophore is governed by its specific photophysical properties. The data below summarizes the key characteristics of Cy5.

| Property | Value | Reference |

| Excitation Wavelength (λmax) | 649-651 nm | |

| Emission Wavelength (λmax) | 667-670 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | ~0.20 - 0.27 | |

| Molecular Weight | 1182.05 g/mol | |

| Recommended Filter Set | SpectrumFRed™ or equivalent |

Comparative Data of Common Fluorophores

Cy5 exhibits high photostability, which is a crucial advantage for experiments requiring prolonged imaging sessions or high-intensity light sources.

| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Relative Photostability |

| Fluorescein | ~70,000 | ~0.93 | Low |

| Rhodamine B | ~106,000 | ~0.31 | Moderate |

| Cy5 | ~250,000 | ~0.20 | High |

Table adapted from BenchChem data. Note: Photophysical properties can be influenced by the local environment.

Experimental Protocols

Protocol 1: DNA Probe Labeling with this compound by Nick Translation

Nick translation is a common method to generate uniformly labeled, double-stranded DNA probes. The process uses DNase I to introduce nicks in the DNA backbone, creating 3'-hydroxyl termini that serve as primers for DNA Polymerase I. DNA Polymerase I then adds nucleotides, including this compound, while its 5'→3' exonuclease activity removes existing nucleotides.

Materials:

-

DNA template (e.g., plasmid, BAC, PCR product)

-

This compound (e.g., 1 mM solution)

-

Nick Translation Labeling Kit (containing DNase I, DNA Polymerase I, dNTP mix without dATP, and buffer) or individual reagents.

-

Stop buffer (0.5 M EDTA)

-

Purification columns (e.g., spin columns) to remove unincorporated nucleotides.

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents on ice:

-

DNA Template: 1 µg

-

10x Nick Translation Buffer: 5 µL

-

dNTP Mix (dCTP, dGTP, dTTP at 0.5 mM each): 5 µL

-

This compound (1 mM): 1 µL

-

Enzyme Mix (DNase I/DNA Pol I): 2 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 15°C for 90-120 minutes. The incubation time can be adjusted to optimize the probe size, typically between 200-500 bp.

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (Stop Buffer).

-

Probe Purification: Remove unincorporated this compound using a spin column or ethanol precipitation.

-

Follow the manufacturer's protocol for the spin column.

-

For ethanol precipitation, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, centrifuge at high speed, wash the pellet with 70% ethanol, air dry, and resuspend in hybridization buffer.

-

-

Quality Control: Assess the labeling efficiency by measuring absorbance at 260 nm (for DNA) and 650 nm (for Cy5). The quality of the probe, including fragment length, can be verified on an agarose gel.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for FISH on prepared chromosome spreads or interphase nuclei on glass slides.

Materials:

-

Cy5-labeled DNA probe

-

Human Cot-1 DNA (for blocking repetitive sequences)

-

Salmon Sperm DNA

-

20x SSC (Saline-Sodium Citrate) buffer

-

Formamide

-

Dextran sulfate

-

DAPI (4',6-diamidino-2-phenylindole) counterstain

-

Antifade mounting medium

-

Rubber cement

-

Coverslips (22x22 mm)

Procedure:

-

Probe Mix Preparation (per slide):

-

Cy5-labeled probe: 100-200 ng

-

Human Cot-1 DNA: 5-10 µg

-

Salmon Sperm DNA: 10 µg

-

Combine, ethanol precipitate, and resuspend the pellet in 10 µL of Hybridization Buffer (50% formamide, 2x SSC, 10% dextran sulfate).

-

-

Slide Preparation and Denaturation:

-

Age slides with prepared metaphase or interphase cells.

-

Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and air dry.

-

Immerse slides in denaturation solution (70% formamide, 2x SSC, pH 7.0) at 70-75°C for 2-5 minutes.

-

Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

-

-

Probe Denaturation and Hybridization:

-

Denature the probe mix at 75°C for 5-10 minutes and then place on ice to prevent re-annealing.

-

Apply the 10 µL of denatured probe mix to the denatured area on the slide.

-

Cover with a 22x22 mm coverslip, avoiding air bubbles. Seal the edges with rubber cement.

-

Incubate in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash 1: 50% formamide / 2x SSC at 42°C for 3 x 5 minutes.

-

Wash 2: 2x SSC at 42°C for 3 x 5 minutes.

-

Wash 3: 1x SSC at 39°C for 1 x 10 minutes.

-

-

Detection and Mounting:

-

Briefly rinse the slide in PBS.

-

Apply a drop of antifade mounting medium containing DAPI counterstain.

-

Mount with a new coverslip and store in the dark at 4°C until analysis.

-

-

Microscopy:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).

-

Troubleshooting Common FISH Issues

| Issue | Potential Cause | Suggested Solution |

| No or Weak Signal | Poor probe labeling efficiency. | Verify probe labeling by gel electrophoresis and spectrophotometry. |

| Insufficient denaturation. | Optimize denaturation time and temperature for both probe and sample. | |

| Low probe concentration. | Increase the amount of probe used in the hybridization mix. | |

| High Background | Incomplete removal of unbound probe. | Increase stringency and duration of post-hybridization washes. |

| Non-specific binding. | Ensure sufficient blocking with Cot-1 DNA for repetitive sequences. | |

| Probe precipitation. | Centrifuge probe mix before denaturation to pellet any precipitates. | |

| Patchy/Uneven Signal | Air bubbles under the coverslip. | Be careful when applying the coverslip to avoid trapping air. |

| Uneven denaturation or probe distribution. | Ensure the slide is evenly heated and the probe mix spreads uniformly. |

Visualized Workflows and Pathways

References

Application Notes and Protocols for Cy5-dATP in Single-Molecule Tracking Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanine 5 (Cy5)-labeled deoxyadenosine triphosphate (Cy5-dATP) and other Cy5 derivatives in single-molecule tracking experiments. The protocols detailed below are compiled from various studies and are intended to serve as a guide for researchers designing and conducting their own single-molecule experiments.

Introduction to Cy5 in Single-Molecule Imaging

Cy5 is a versatile and widely used fluorescent dye in single-molecule studies due to its high extinction coefficient, good quantum yield, and emission in the far-red spectrum, which minimizes autofluorescence from biological samples. In the context of single-molecule tracking, Cy5 can be conjugated to nucleotides like dATP, allowing for the direct visualization of DNA synthesis and other DNA-protein interactions in real-time. This enables the investigation of enzyme kinetics, conformational changes, and the dynamics of complex biological processes at the single-molecule level.

Key Properties of Cy5:

| Property | Value | Reference |

| Excitation Wavelength (max) | ~651 nm | |

| Emission Wavelength (max) | ~670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.2-0.3 |

Applications of this compound in Single-Molecule Tracking

Real-Time DNA Replication and Sequencing

Single-molecule imaging with fluorescently labeled dNTPs, including this compound, has revolutionized our understanding of DNA replication. By observing the incorporation of individual nucleotides, researchers can directly measure the speed and processivity of DNA polymerases, identify pausing sites, and elucidate the dynamics of the replication machinery.

A key innovation in this area is the use of zero-mode waveguides (ZMWs), which create tiny observation volumes that allow for the detection of single incorporation events even at high nucleotide concentrations. In these experiments, fluorophores are typically attached to the terminal phosphate of the dNTP, ensuring that the dye is cleaved off upon incorporation, leaving a natural, unlabeled DNA strand.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular distances and conformational changes in biomolecules. The Cy3-Cy5 pair is one of the most commonly used FRET pairs due to the significant overlap between Cy3's emission spectrum and Cy5's excitation spectrum. By labeling different parts of a DNA or protein molecule with Cy3 and Cy5, researchers can monitor changes in FRET efficiency that correspond to conformational dynamics.

Protein-DNA Interaction Studies

Cy5-labeled DNA can be used to visualize the binding and movement of proteins along a DNA strand. This has been applied to study a variety of DNA-binding proteins, including polymerases, helicases, and transcription factors. Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are often employed to reduce background fluorescence and enable the tracking of single molecules near a surface.

Experimental Protocols

Protocol for Real-Time DNA Polymerase Activity Assay

This protocol is adapted from studies observing the real-time kinetics of DNA polymerases.

Materials:

-

DNA template (e.g., hairpin DNA) immobilized on a passivated glass slide

-

DNA Polymerase (e.g., Klenow fragment)

-

Cy5-labeled dNTPs and other unlabeled dNTPs

-

Imaging Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).

Procedure:

-

Surface Passivation: Prepare a glass coverslip by cleaning and passivating the surface to prevent non-specific binding of molecules.

-

DNA Immobilization: Immobilize the biotinylated DNA template on the streptavidin-coated surface of a flow cell.

-

Enzyme and Nucleotide Introduction: Introduce the DNA polymerase and a mixture of all four dNTPs (with one or more labeled with Cy5) into the flow cell.

-

Imaging: Use a TIRF microscope to excite the Cy5 fluorophores and record the fluorescence signal over time with a sensitive camera (e.g., EMCCD).

-

Data Analysis: Track the position of the fluorescent spots over time to determine the rate of DNA synthesis. Custom software can be used to identify and track single molecules and analyze their trajectories.

Quantitative Data from DNA Polymerase Studies:

| Polymerase | Synthesis Rate (nt/sec) | Pausing Events | |---|

Application Notes and Protocols: Nick Translation using Cy5-dATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nick translation is a robust enzymatic method for labeling DNA probes to a high specific activity. This technique utilizes the coordinated activities of DNase I and DNA Polymerase I to introduce single-strand breaks ("nicks") into a double-stranded DNA template, followed by the incorporation of labeled nucleotides. The 5'→3' exonuclease activity of DNA Polymerase I removes nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity sequentially adds new nucleotides, including fluorescently labeled ones like Cy5-dATP.[1][2] This process effectively "translates" the nick along the DNA strand, resulting in a uniformly labeled probe.

Cy5, a fluorescent dye from the cyanine family, offers bright far-red fluorescence, which is ideal for multiplexing experiments due to minimal overlap with other common fluorophores. Probes labeled with this compound are particularly valuable for various molecular biology applications, including Fluorescence in situ Hybridization (FISH), microarrays, and Southern blotting. In the context of drug development, these probes are instrumental in cytogenetic analysis, enabling the visualization of chromosomal aberrations such as gene amplifications, deletions, and translocations in cancer cells, which can serve as important biomarkers for targeted therapies.[3][4][5]

These application notes provide a detailed protocol for the generation of this compound labeled DNA probes via nick translation, along with quantitative data for optimization and a comprehensive troubleshooting guide.

Data Presentation

Table 1: Effect of DNase I Concentration on Final Probe Size

The concentration of DNase I is a critical parameter that determines the frequency of nicks and, consequently, the final size of the labeled DNA probe fragments. Optimal probe sizes for applications like FISH are typically in the range of 200-500 base pairs.

| DNase I Concentration (ng/µL) | Incubation Time (minutes) | Expected Average Probe Size (bp) |

| 0.05 | 90 | 700 - 1000 |

| 0.1 | 90 | 400 - 700 |

| 0.2 | 90 | 200 - 500 |

| 0.4 | 90 | 100 - 300 |

Note: These values are approximate and can vary depending on the purity and concentration of the template DNA and the specific activity of the enzymes. It is recommended to perform a pilot experiment to optimize DNase I concentration for your specific application.

Table 2: Influence of this compound to dATP Ratio on Labeling Efficiency

The ratio of labeled this compound to unlabeled dATP in the reaction mix influences the incorporation rate of the fluorophore and the overall signal intensity of the probe. A higher ratio of this compound can lead to denser labeling but may also inhibit the polymerase activity to some extent.

| Molar Ratio (this compound : dATP) | Expected Labeling Density | Signal Intensity | Potential for Polymerase Inhibition |

| 1:5 | Low | Moderate | Low |

| 1:3 | Moderate | Good | Moderate |

| 1:2 | High | High | Increased |

| 1:1 | Very High | Very High | High |

Note: For most applications, a molar ratio of 1:3 to 1:2 provides a good balance between high signal intensity and efficient enzymatic incorporation.

Experimental Protocols

Materials and Reagents

-

Template DNA (e.g., plasmid, BAC, purified PCR product) at a concentration of 1 µg/µL

-

10X Nick Translation Buffer (500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)

-

dNTP mix (1 mM each of dGTP, dCTP, dTTP)

-

Unlabeled dATP (1 mM)

-

This compound (1 mM)

-

DNA Polymerase I (10 U/µL)

-

DNase I (stock at 1 mg/mL, diluted to working concentrations)

-

Stop Buffer (0.5 M EDTA, pH 8.0)

-

Nuclease-free water

-

Equipment for DNA purification (e.g., spin columns or ethanol precipitation reagents)

-

Agarose gel electrophoresis system

-

Fluorescence imaging system

Protocol for Nick Translation with this compound

-

Prepare the Reaction Mixture: On ice, combine the following reagents in a sterile microcentrifuge tube. It is generally recommended to add the enzymes last.

| Reagent | Volume (for a 50 µL reaction) | Final Concentration |

| 10X Nick Translation Buffer | 5 µL | 1X |

| dNTP mix (dGTP, dCTP, dTTP) | 1 µL | 20 µM each |

| Unlabeled dATP (1 mM) | 1.5 µL | 30 µM |

| This compound (1 mM) | 0.5 µL | 10 µM |

| Template DNA (1 µg) | 1 µL | 20 ng/µL |

| DNase I (diluted) | Variable | See Table 1 |

| DNA Polymerase I (10 U/µL) | 1 µL | 0.2 U/µL |

| Nuclease-free water | Up to 50 µL | - |

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 15°C for 90 minutes. For generating smaller fragments, the incubation time can be extended, or the DNase I concentration can be increased.

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA (Stop Buffer) and heating the mixture to 65°C for 10 minutes to inactivate the enzymes.

-

Probe Purification: Remove unincorporated nucleotides, which can interfere with downstream applications. This can be achieved using:

-

Spin Columns: Use a commercial PCR purification kit according to the manufacturer's instructions for purifying DNA fragments larger than 100 bp.

-

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge at high speed to pellet the labeled DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).

-

-

Quality Control:

-

Probe Size: Run a small aliquot of the purified probe on a 1-2% agarose gel along with a DNA ladder to verify that the fragment sizes are within the desired range (typically 200-500 bp for FISH).

-

Labeling Efficiency (Optional): The incorporation of Cy5 can be quantified by measuring the absorbance at 260 nm (for DNA) and ~650 nm (for Cy5).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound DNA probe labeling via nick translation.

Application in Cancer Diagnostics: FISH

References

Application Notes and Protocols for Terminal Transferase Labeling with Cy5-dATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of DNA molecules. This property makes TdT a valuable tool for a variety of molecular biology applications, most notably for the detection of DNA fragmentation associated with the late stages of apoptosis through the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

This document provides detailed application notes and protocols for the use of Cy5-dATP in TdT-mediated labeling, with a primary focus on the TUNEL assay for apoptosis detection. This compound is a deoxyadenosine triphosphate analog conjugated to the cyanine dye Cy5, a bright and photostable fluorophore that emits in the far-red spectrum. Its spectral properties make it an excellent choice for fluorescence microscopy and flow cytometry, particularly in multiplexing experiments where spectral overlap with other fluorophores needs to be minimized.

Principle of TdT-mediated Labeling

The core principle of TdT-mediated labeling lies in the enzyme's ability to append nucleotides to the 3'-OH ends of DNA strands without the need for a template. In the context of apoptosis, the activation of endogenous endonucleases, such as Caspase-Activated DNase (CAD), leads to the cleavage of genomic DNA into smaller fragments, thereby generating a multitude of free 3'-OH ends.[1] The TUNEL assay leverages this phenomenon by using TdT to incorporate labeled deoxynucleoside triphosphates (dNTPs), such as this compound, onto these exposed ends. The resulting fluorescent signal is directly proportional to the extent of DNA fragmentation and can be visualized and quantified to identify apoptotic cells.

Data Presentation

While direct, side-by-side quantitative comparisons of the kinetic parameters for this compound incorporation by TdT in TUNEL assays are not extensively available in the literature, the following tables summarize the key properties of this compound and provide a qualitative comparison with other common fluorescently labeled nucleotides.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~650 nm | [2] |

| Emission Maximum | ~670 nm | [2] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | Generic Cy5 property |

| Quantum Yield | ~0.27 | Generic Cy5 property |

| Storage Conditions | -20°C, protected from light | [2] |

Table 2: Qualitative Comparison of TdT Substrate Efficiency for Labeled dNTPs

| Labeled Nucleotide | Relative Incorporation Efficiency by TdT | Signal Brightness | Photostability | Notes |

| This compound | Good to High | High | High | Far-red emission minimizes autofluorescence from biological samples. dATP is generally an efficient substrate for TdT.[3] |

| FITC-dUTP | Moderate to Good | Moderate | Moderate | Prone to photobleaching. Spectral overlap with cellular autofluorescence can be a concern. |

| TRITC-dUTP | Moderate | Moderate | Moderate | Similar to FITC, but with red-shifted spectra. |

| Biotin-dUTP | High | (Indirect) | (Dependent on conjugate) | Requires a secondary detection step with labeled streptavidin, which can amplify the signal but also adds complexity and potential for background. |

| Br-dUTP | High | (Indirect) | (Dependent on conjugate) | Requires immunodetection with an anti-BrdU antibody, allowing for signal amplification. |

Signaling Pathway: Apoptosis-Induced DNA Fragmentation